Deacetylravidomycin

Overview

Description

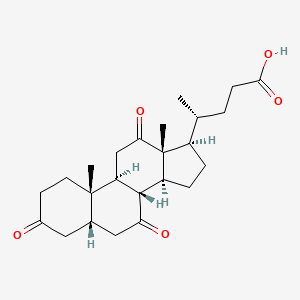

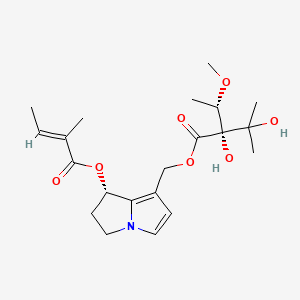

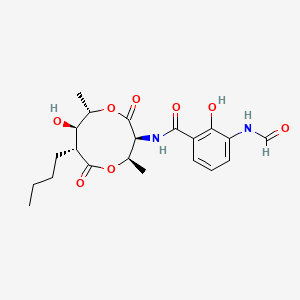

Deacetylravidomycin is a natural product found in Streptomyces . It has a molecular formula of C29H31NO8 . It is also known by other names such as Desacetylravidomycin and AY-26,623 . It has been found to have light-dependent antibiotic and anticancer activities .

Synthesis Analysis

The total synthesis of this compound has been accomplished . The key steps include aryl C-glycosidation of the azido-bearing fucosyl acetate 2 using catalytic Sc (OTf)3, the [2+2] cycloaddition reaction of alkoxybenzyne bearing an azido sugar to ketene silyl acetal, and the ring expansion reaction of alkoxybenzocyclobutenone .

Molecular Structure Analysis

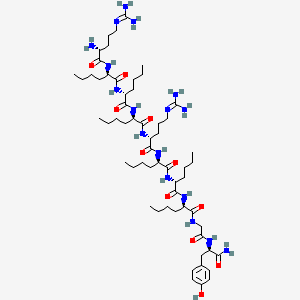

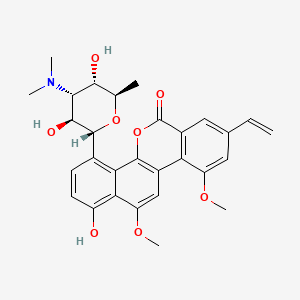

The molecular structure of this compound includes a benzo[d]naphtho[1,2-b]pyran-6-one core . The structure also includes a dimethylamino group and multiple hydroxy and methoxy groups .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include aryl C-glycosidation, [2+2] cycloaddition, and ring expansion . These reactions are key to forming the complex structure of this compound .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 521.6 g/mol . It has a complex structure with multiple functional groups, including a dimethylamino group and multiple hydroxy and methoxy groups .

Scientific Research Applications

Inhibitor of IL-4 Signal Transduction

Deacetylravidomycin M, produced by Streptomyces sp. WK-6326, has been identified as an inhibitor of interleukin-4 (IL-4) signal transduction. Its structure was elucidated through spectroscopic studies, including NMR measurements. This property suggests potential therapeutic applications in modulating immune responses where IL-4 plays a critical role (Arai et al., 2001).

Antitumor and Antibiotic Properties

This compound N-oxide, a new compound produced by Streptomyces ravidus S50905, exhibits antitumor activity against P388 leukemia and Meth A fibrosarcoma, with a wider range of effective doses and reduced toxicity compared to this compound. It also possesses antibacterial properties, although less potent than this compound (Narita et al., 1989).

Photosensitizing and DNA-Damaging Agent

Ravidomycin and desacetylravidomycin, studied using the biochemical lambda prophage induction assay, have been identified as potent photosensitizing and DNA-damaging agents. These properties were particularly pronounced when these antibiotics were irradiated with light, suggesting their potential use in photodynamic therapy for cancer treatment (Greenstein et al., 1986).

Impact on Histone Deacetylation

Histone deacetylase inhibitors (HDACi) like this compound have been the subject of extensive research due to their potential therapeutic applications in cancer treatment. By inhibiting histone deacetylases, these compounds can affect gene expression, suggesting their potential use in epigenetic therapies for a variety of diseases, including cancer and neurodegenerative disorders (Haggarty et al., 2003).

Future Directions

The future directions for research on Deacetylravidomycin could include further investigation into its mechanism of action, particularly its light-dependent antibiotic and anticancer activities . Additionally, research could focus on optimizing its synthesis and exploring its potential therapeutic applications.

Mechanism of Action

Target of Action

Desacetylravidomycin, also known as Deacetylravidomycin, is a microbial metabolite that has been found to have light-dependent antibiotic and anticancer activities . The primary target of Desacetylravidomycin is DNA . It is also known to inhibit IL-4 signal transduction .

Mode of Action

Desacetylravidomycin interacts with its targets in a light-dependent manner . It has been observed that the compound induces the enzyme beta-galactosidase, which is a specific indication of the ability of an agent to directly or indirectly damage DNA . This induction was observed only when Desacetylravidomycin was irradiated with light in the presence of the indicator organism .

Biochemical Pathways

Desacetylravidomycin affects the biochemical pathways related to DNA damage and IL-4 signal transduction

Pharmacokinetics

Understanding the pharmacokinetics is crucial for determining the bioavailability of the compound .

Result of Action

The action of Desacetylravidomycin results in DNA damage, which can lead to bacterial growth inhibition and cytotoxicity for certain cancer cell lines . The compound’s action is potentiated by light, suggesting that it is a potent photosensitizing, DNA-damaging agent .

Action Environment

The action of Desacetylravidomycin is influenced by environmental factors, particularly light . Light in both the near UV and visible wavelength ranges activates the compound, with near UV and visible blue wavelengths being most effective . The amount of induction caused by Desacetylravidomycin varies directly with the dosage of light provided .

properties

IUPAC Name |

4-[(2R,3S,4R,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]-8-ethenyl-1-hydroxy-10,12-dimethoxynaphtho[1,2-c]isochromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31NO8/c1-7-14-10-17-21(19(11-14)35-5)16-12-20(36-6)23-18(31)9-8-15(22(23)27(16)38-29(17)34)28-26(33)24(30(3)4)25(32)13(2)37-28/h7-13,24-26,28,31-33H,1H2,2-6H3/t13-,24-,25-,26+,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHXCTIMNNKVMJM-JSPLCZCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401008241 | |

| Record name | 1,5-Anhydro-3,6-dideoxy-3-(dimethylamino)-1-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxo-6H-benzo[d]naphtho[1,2-b]pyran-4-yl)hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401008241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

521.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

88580-27-2 | |

| Record name | Desacetylravidomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088580272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Anhydro-3,6-dideoxy-3-(dimethylamino)-1-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxo-6H-benzo[d]naphtho[1,2-b]pyran-4-yl)hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401008241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.